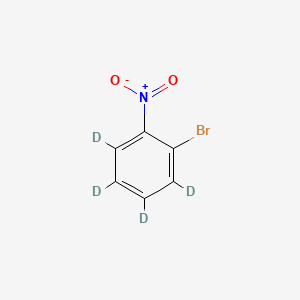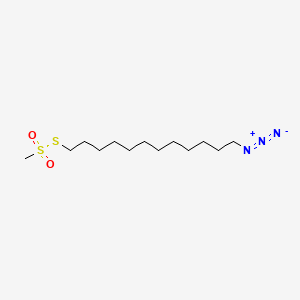
1-Bromo-2-nitrobenze-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Bromo-2-nitrobenze-d4” is a deuterated form of 1-bromo-2-nitrobenzene, a chemical compound with the molecular formula C6D4BrNO2 . This compound is widely used in organic synthesis as a building block for various organic molecules .
Synthesis Analysis
The primary application of “1-Bromo-2-nitrobenze-d4” is in the field of organic synthesis. It is used as a reagent for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes .Molecular Structure Analysis
The molecular formula of “1-Bromo-2-nitrobenze-d4” is C6D4BrNO2 . The molecular weight is 206.03 .Physical And Chemical Properties Analysis
“1-Bromo-2-nitrobenze-d4” is a pale yellow crystalline powder . The compound is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and ether .Applications De Recherche Scientifique
Synthetic Applications
1-Bromo-2-nitrobenze-d4 serves as a pivotal intermediate in the synthesis of quinolines, 2-quinolones, phenanthridines, and 6(5H)-phenanthridinones through palladium[0]-mediated Ullmann cross-coupling reactions. These heterocyclic compounds have significant importance in pharmaceutical chemistry due to their diverse biological activities (Banwell et al., 2004).
Mechanistic Studies
The reactivity and electrochemical properties of derivatives of 1-Bromo-2-nitrobenze-d4 have been extensively studied. For instance, the one-electron cleavage of benzylic bromides at palladium and palladized cathodes, leading to the generation and immobilization of benzyl radicals, showcases the compound's utility in understanding electron transfer processes (Jouikov & Simonet, 2010). Additionally, the changed reactivity of the radical anion of 1-bromo-4-nitrobenzene in ionic liquids highlights the impact of solvent on reaction mechanisms, offering insights into green chemistry applications (Ernst et al., 2013).
Material Science and Solar Cell Research
In the field of material science, 1-Bromo-2-nitrobenze-d4 has been implicated in the improvement of electron transfer processes in polymer solar cells. The introduction of this compound into the active layer of polymer solar cells has been shown to enhance device performance, demonstrating its potential in the development of more efficient solar energy conversion technologies (Fu et al., 2015).
Mécanisme D'action
Pharmacokinetics
. This suggests that it may have good bioavailability when administered in an appropriate solvent.
Action Environment
The action of 1-Bromo-2-nitrobenze-d4 can be influenced by environmental factors such as temperature and solvent. For instance, it is recommended to store the compound at -20° C to maintain its stability . Furthermore, the solubility of the compound in various organic solvents can affect its bioavailability and efficacy .
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-2,3,4,5-tetradeuterio-6-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPVVAKYSXQCJI-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])Br)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661829 |
Source


|
| Record name | 1-Bromo-2-nitro(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-nitrobenze-d4 | |
CAS RN |
1020720-09-5 |
Source


|
| Record name | 1-Bromo-2-nitro(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride](/img/structure/B561783.png)



![2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B561792.png)








